molecular formula C6H4Br2N4 B13649598 5,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine

5,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine

Cat. No.: B13649598
M. Wt: 291.93 g/mol
InChI Key: GAVVLRRUCLQZPZ-UHFFFAOYSA-N
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Description

5,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines This compound is characterized by the presence of bromine atoms at the 5th and 8th positions and a methyl group at the 2nd position on the triazolopyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine typically involves the bromination of 2-methyl-[1,2,4]triazolo[1,5-a]pyrazine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

5,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.

    Coupling Reactions: The bromine atoms can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF).

    Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, with conditions involving the use of a base and a suitable solvent like toluene or ethanol.

Major Products Formed

    Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atoms.

    Coupling Reactions: Products include biaryl or heteroaryl compounds formed through the coupling of the triazolopyrazine core with other aromatic systems.

Scientific Research Applications

5,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other enzyme inhibitors.

    Biological Studies: The compound is used in the study of biological pathways and mechanisms, particularly those involving brominated heterocycles.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 5,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine is not fully elucidated. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The bromine atoms and the triazolopyrazine core may play a crucial role in binding to these targets, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-Tetrahydro-[1,2,4]triazolo-[4,3-a]pyrazine: This compound lacks the bromine atoms and has a saturated ring system, making it structurally distinct.

    6,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine: Similar to 5,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine but with different bromination patterns.

Uniqueness

This compound is unique due to its specific bromination pattern and the presence of a methyl group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for the development of novel therapeutic agents and materials.

Properties

Molecular Formula

C6H4Br2N4

Molecular Weight

291.93 g/mol

IUPAC Name

5,8-dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine

InChI

InChI=1S/C6H4Br2N4/c1-3-10-6-5(8)9-2-4(7)12(6)11-3/h2H,1H3

InChI Key

GAVVLRRUCLQZPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CN=C(C2=N1)Br)Br

Origin of Product

United States

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